molecular formula C10H12N2O B1273704 2-(1-Pyrrolidinyl)nicotinaldehyde CAS No. 690632-39-4

2-(1-Pyrrolidinyl)nicotinaldehyde

Cat. No. B1273704
M. Wt: 176.21 g/mol
InChI Key: FTACFSVJFQMXQE-UHFFFAOYSA-N
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Description

2-(1-Pyrrolidinyl)nicotinaldehyde is a compound that can be associated with the pyridine nucleotide cycle and is related to nicotinamide, a product of the degradation of pyridine nucleotides such as NAD and NADP . It is structurally related to various pyridine and pyrrolidine derivatives, which are often explored for their potential biological activities and as intermediates in the synthesis of pharmaceutical compounds.

Synthesis Analysis

The synthesis of related compounds involves several steps starting from basic pyridine structures. For instance, a hexahydropyrrolo[3,2-f]pyrindine skeleton, which is a tricyclic nicotine analogue, was constructed from a key intermediate via intramolecular azomethine ylide-alkene [3 + 2] cycloaddition . Another synthesis approach for a pyridine derivative involved a palladium-catalyzed cyanation/reduction sequence . Additionally, bridged nicotinates with pyridinophane skeletons were synthesized using a unique pyridine-formation reaction . These methods highlight the versatility and complexity of synthesizing pyridine-related compounds, which could be applicable to the synthesis of 2-(1-Pyrrolidinyl)nicotinaldehyde.

Molecular Structure Analysis

The molecular structure of 2-(1-Pyrrolidinyl)nicotinaldehyde would be expected to contain a pyridine ring attached to an aldehyde group and a pyrrolidine ring. The stereochemistry and conformation of such compounds are crucial, as evidenced by the synthesis of stereoisomers of pyrrolidinyl-benzodioxane derivatives, which showed varying affinities for the alpha4beta2 nicotinic acetylcholine receptor . The molecular structure directly influences the biological activity and interaction with biological targets.

Chemical Reactions Analysis

Compounds similar to 2-(1-Pyrrolidinyl)nicotinaldehyde can participate in various chemical reactions. For example, nicotinamide derivatives have been used as catalysts in the synthesis of 2-amino-3-cyanopyridines . The Claisen-Schmidt condensation was employed to synthesize pyridinyl analogues of dibenzylideneacetone, which displayed diverse biological activities . These reactions demonstrate the reactivity of the pyridine and pyrrolidine moieties in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1-Pyrrolidinyl)nicotinaldehyde would likely be influenced by its functional groups. For instance, the presence of the aldehyde group would contribute to its reactivity in condensation reactions . The pyrrolidine ring could affect the compound's solubility and stability, as seen in the synthesis of nicotinamide derivatives . The stereochemistry could also play a significant role in the compound's affinity for biological receptors .

Scientific Research Applications

Synthesis and Reactions

2-(1-Pyrrolidinyl)nicotinaldehyde plays a critical role in the synthesis of various heterocyclic compounds. For instance, it reacts with 2-cyanoethanethioamide to produce 2-cyano-3-pyridin-3-ylprop-2-enethioamide, which further reacts to yield 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile. These compounds have significant potential in creating diverse heterocyclic compounds with potential applications in various fields including pharmaceuticals and material science (Attaby et al., 2007).

Biocatalysis and Redox Chemistry

In the field of biocatalysis and redox chemistry, 2-(1-Pyrrolidinyl)nicotinaldehyde derivatives, particularly nicotinamide cofactor analogues, are gaining interest. These analogues are used for hydride transfer in redox reactions, both enzymatic and chemical, due to their ability to mimic the natural redox coenzymes NAD+/NADH (Paul, Arends, & Hollmann, 2014).

Biochemical Evaluation

2-(1-Pyrrolidinyl)nicotinaldehyde derivatives have been extensively studied for their biochemical properties. One such study focused on nicotinamide derivatives, which found that these compounds exhibit similar functions and characteristics to the natural NADH. This similarity is crucial in biochemical applications, particularly in enzymatic reactions where they can mimic or enhance the function of natural coenzymes (Falcone et al., 2019).

Synthesis of Muscarinic Receptor Agonists

Nicotinaldehyde, a related compound to 2-(1-Pyrrolidinyl)nicotinaldehyde, has been used to synthesize a series of oxadiazoline iodides, which are potential muscarinic receptor agonists. This indicates the potential of 2-(1-Pyrrolidinyl)nicotinaldehyde in the synthesis of compounds with neurobiological applications (Hu et al., 2010).

Structural Characterization and Pharmaceutical Applications

Compounds synthesized from 2-(1-Pyrrolidinyl)nicotinaldehyde have been structurally characterized and evaluated for pharmaceutical properties. For instance, compounds synthesized via the condensation of substituted nicotinaldehyde and acetone have shown to inhibit the activation of NF-κB and the growth of certain cancer cells, as well as interrupting HIV-1 interactions (Cao et al., 2012).

Safety And Hazards

The safety data sheet for a similar compound, “(1-Pyrrolidinyl)nicotinic acid”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

The future directions of “2-(1-Pyrrolidinyl)nicotinaldehyde” could involve further exploration of its potential therapeutic applications. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-pyrrolidin-1-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-8-9-4-3-5-11-10(9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTACFSVJFQMXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383389
Record name 2-(1-pyrrolidinyl)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Pyrrolidinyl)nicotinaldehyde

CAS RN

690632-39-4
Record name 2-(1-pyrrolidinyl)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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